molecular formula C10H12LiNO3 B6171437 lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate CAS No. 2624141-06-4

lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Cat. No.: B6171437
CAS No.: 2624141-06-4
M. Wt: 201.1
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Description

Lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic compound with the molecular formula C12H16LiNO3 It is a lithium salt derivative of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new lithium salts or other substituted derivatives.

Scientific Research Applications

Lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate: Unique due to its specific pyridine ring substitution pattern.

    Lithium 2-(4-methoxy-3,5-dimethylphenyl)acetate: Similar structure but with a phenyl ring instead of a pyridine ring.

    Lithium 2-(4-methoxy-3,5-dimethylpyridin-2-yl)propionate: Similar structure but with a propionate group instead of an acetate group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

2624141-06-4

Molecular Formula

C10H12LiNO3

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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